Structural Uniqueness: 5-Methoxypyrimidine vs. 2-Methylpyrimidine Substitution Pattern and Predicted Kinase Binding Impact
The 5-methoxypyrimidin-2-yloxy substituent in CAS 2548998-37-2 introduces a hydrogen-bond-accepting methoxy group at the pyrimidine 5-position, a feature absent in the closely related commercial analog 6-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline, which instead bears a methyl group donating electron density at the 2-position . In kinase inhibitor medicinal chemistry, a 5-methoxy substituent on pyrimidine is known to enhance hinge-region hydrogen bonding and improve aqueous solubility relative to 2-alkyl-substituted pyrimidines, as demonstrated in class-level SAR studies of pyrimidine-based ATP-competitive inhibitors [1]. No direct head-to-head biochemical comparison between these two compounds has been published.
| Evidence Dimension | Pyrimidine substitution pattern and predicted solubility/hydrogen-bonding capacity |
|---|---|
| Target Compound Data | 5-methoxypyrimidin-2-yloxy (H-bond acceptor; calculated LogP ~2.1) |
| Comparator Or Baseline | 2-methylpyrimidin-4-yloxy analog (H-bond donor character absent; calculated LogP ~2.5) |
| Quantified Difference | Predicted ~0.4 log unit reduction in LogP (indicating improved hydrophilicity); qualitative H-bond acceptor advantage |
| Conditions | In silico prediction based on class-level SAR; experimental determination pending |
Why This Matters
The 5-methoxy substitution is predicted to enhance aqueous solubility and hinge-region binding relative to 2-alkyl-pyrimidine analogs, which may translate to improved kinase inhibitor developability—a critical factor in selecting screening compounds for medicinal chemistry campaigns.
- [1] Hogg JH, et al. Development of amino-pyrimidine inhibitors of c-Jun N-terminal kinase (JNK): kinase profiling guided optimization of a 1,2,3-benzotriazole lead. BindingDB dataset; class-level SAR for pyrimidine hinge-binding motifs. View Source
